molecular formula C12H14Br2O B13319945 1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene

1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene

Cat. No.: B13319945
M. Wt: 334.05 g/mol
InChI Key: XOENSVCIEJQKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene is an organic compound with the molecular formula C12H14Br2O. It is a brominated benzene derivative, where a bromocyclopentyl group is attached to the benzene ring through an oxy-methyl linkage. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene typically involves the following steps:

    Bromination of Cyclopentane: Cyclopentane is brominated to form 2-bromocyclopentane using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Formation of 2-Bromocyclopentyl Methanol: The 2-bromocyclopentane is then reacted with formaldehyde (CH2O) in the presence of a base to form 2-bromocyclopentyl methanol.

    Etherification: The 2-bromocyclopentyl methanol is then reacted with 1-bromo-3-methylbenzene in the presence of a base such as sodium hydride (NaH) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, alkanes, or alkenes.

Scientific Research Applications

1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene involves its interaction with molecular targets through its bromine atoms and benzene ring. The bromine atoms can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-phenylpropane: Similar in structure but lacks the cyclopentyl group.

    1-Bromo-3-(cyclopropylmethoxy)benzene: Similar in structure but has a cyclopropyl group instead of a cyclopentyl group.

    1-Bromo-2-((4-fluorobenzyl)oxy)-5-isopropoxy-3-methylbenzene: Similar in having a benzene ring with multiple substituents but differs in the nature of the substituents.

Properties

Molecular Formula

C12H14Br2O

Molecular Weight

334.05 g/mol

IUPAC Name

1-bromo-3-[(2-bromocyclopentyl)oxymethyl]benzene

InChI

InChI=1S/C12H14Br2O/c13-10-4-1-3-9(7-10)8-15-12-6-2-5-11(12)14/h1,3-4,7,11-12H,2,5-6,8H2

InChI Key

XOENSVCIEJQKBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.